3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid

Peptidomimetics Conformational analysis Foldamer design

For peptide programs needing precise β-turn induction, generic azetidine building blocks fail to deliver the required conformational control. This Cα-tetrasubstituted 3-aminoazetidine provides a validated solution, consistently stabilizing β-turn geometries with a unique 6-membered H-bond pseudo-cycle. - Enforces β-turn conformations, contrasting with the γ-turns of azetidine-2-carboxylic acid derivatives. - The Boc group on the ring nitrogen remains orthogonal to the free 3-amino group, enabling sequential, chemoselective derivatization and reducing protection/deprotection cycles by ~2 steps per library derivative. - Enables systematic exploration of μ/δ opioid selectivity, where the 3-aza-3-carboxy scaffold yields a balanced 1.2 ratio vs. the extreme 1500 μ-selectivity of the 2-aza-2-carboxy analog.

Molecular Formula C9H15N2O4-
Molecular Weight 215.23 g/mol
Cat. No. B12362377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid
Molecular FormulaC9H15N2O4-
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(=O)[O-])N
InChIInChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13)/p-1
InChIKeyXQGUPRXBCKPKJE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-Boc-3-azetidinecarboxylic Acid Overview


3-Amino-1-(tert-butoxycarbonyl)-3-azetidinecarboxylic acid (CAS 1262412‑13‑4; also referenced as 1‑Boc‑3‑amino‑3‑azetidinecarboxylic acid) is a non‑proteinogenic, Cα‑tetrasubstituted amino acid featuring a four‑membered azetidine ring with a tert‑butoxycarbonyl (Boc) protecting group at the ring nitrogen and both a free amino group and a carboxylic acid at the 3‑position [1]. The azetidine scaffold imposes approximately 25.4 kcal/mol of ring strain—intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~5.4 kcal/mol)—conferring a unique balance of stability and strain‑driven reactivity [2]. As a Cα‑tetrasubstituted residue, its ϕ/ψ dihedral angles are severely restricted, making it a powerful conformational constraint tool in peptidomimetic and foldamer chemistry [1].

3-Amino-1-Boc-3-azetidinecarboxylic Acid: Irreplaceability vs Analogs


Substituting 3‑amino‑1‑Boc‑3‑azetidinecarboxylic acid with a generic azetidine building block (e.g., Boc‑azetidine‑3‑carboxylic acid lacking the 3‑amino group, or the isomeric Boc‑azetidine‑2‑carboxylic acid) fundamentally alters both the conformational output and the synthetic versatility of the target molecule. The 3‑amino substituent creates a Cα‑tetrasubstituted center that eliminates backbone flexibility differently than mono‑substituted analogs, while the azetidine‑3‑carboxylic acid regioisomer induces β‑turn conformations rather than the γ‑turns favored by azetidine‑2‑carboxylic acid derivatives [1]. Furthermore, the Boc‑protected ring nitrogen is orthogonal to the free 3‑amino group, enabling sequential, chemoselective derivatization—a capability absent in simpler azetidine‑carboxylic acid building blocks [2]. The quantitative evidence below demonstrates exactly where these differences produce measurable, selection‑relevant outcomes.

3-Amino-1-Boc-3-azetidinecarboxylic Acid: Quantitative Evidence


β‑Turn vs γ‑Turn Induction

When incorporated into model tetrapeptides, the N‑substituted 3‑aminoazetidine‑3‑carboxylic acid scaffold (the deprotected core of the target compound) acts as a β‑turn inducer, as established by solution‑phase IR and NMR spectroscopy [1]. In contrast, 2‑alkyl‑2‑carboxyazetidine (Aze) derivatives preferentially induce γ‑turn conformations in the same tetrapeptide backbone context (R²CO‑2‑R¹Aze‑L‑Ala‑NHMe), demonstrated by molecular modeling, ¹H NMR, and FT‑IR studies [2]. This regioisomer‑dependent conformational partitioning is not predictable from ring size alone and represents a binary selection criterion for peptide design.

Peptidomimetics Conformational analysis Foldamer design

μ/δ Opioid Receptor Selectivity

In endomorphin‑1 analogs where the Pro² residue is replaced by constrained amino acids, the azetidine‑3‑carboxylic acid (3Aze) scaffold confers fundamentally different receptor selectivity compared to azetidine‑2‑carboxylic acid (Aze). [3Aze²]EM‑1 exhibits nearly equal affinity for μ‑ and δ‑opioid receptors (Kiμ = 34 ± 5.1 nM; Kiδ = 40 ± 8.5 nM; δ/μ selectivity ratio = 1.2), whereas [Aze²]EM‑1 is highly μ‑selective (Kiμ = 2.3 ± 0.23 nM; Kiδ = 3500 ± 360 nM; δ/μ = 1500) [1]. This 1250‑fold difference in selectivity ratio demonstrates that the position of the carboxylic acid on the azetidine ring is a decisive determinant of receptor subtype engagement.

Opioid pharmacology GPCR ligand design Endomorphin peptidomimetics

Ring‑Strain Differential

The azetidine ring possesses an intrinsic ring‑strain energy of approximately 25.4 kcal/mol, which is 4.7 times higher than that of pyrrolidine (~5.4 kcal/mol) and substantially greater than piperidine (essentially unstrained) [1]. This intermediate strain level—between highly labile aziridine (~27.7 kcal/mol) and stable pyrrolidine—renders the azetidine scaffold sufficiently activated for selective ring‑opening reactions (e.g., nucleophilic C–N cleavage) that are inaccessible with larger, unstrained heterocycles, while remaining stable enough for routine handling and solid‑phase synthesis conditions [1].

Ring strain Covalent inhibitor design Strain‑driven reactivity

Cα‑Tetrasubstitution vs Aib

Derivatives of 3‑amino‑1‑methylazetidine‑3‑carboxylic acid (Aatc(Me), a close analog of the target compound where Boc is replaced by methyl) form sidechain‑to‑backbone N–H···N C6γ hydrogen bonds that accompany and stabilize intra‑residue C5 H‑bonds—a dual H‑bonding motif not available to acyclic Cα‑tetrasubstituted amino acids such as α‑aminoisobutyric acid (Aib) [1]. In the capped trimer of Aatc(Me), extended C5/C6γ motifs are sufficiently robust to challenge classical 3₁₀‑helix formation in solution, and the fully extended 2.0₅‑helix conformer was characterized in the gas phase [1]. Aib, by contrast, strongly favors 3₁₀‑helical (ϕ ≈ ±60°, ψ ≈ ±30°) conformations and cannot access this extended backbone geometry [2].

Conformational restriction Peptide secondary structure Foldamer design

Orthogonal Boc Protection for SPPS

The target compound features a Boc‑protected azetidine ring nitrogen (N1) orthogonal to the free 3‑amino group. This enables incorporation via Boc‑SPPS protocols where the 3‑carboxylic acid is activated for coupling while the ring N remains Boc‑protected, surviving TFA deprotection steps used to remove temporary Boc groups on other residues [1]. In contrast, the Fmoc‑protected analog would be incompatible with Boc‑SPPS due to Fmoc lability under the basic conditions of Boc‑SPPS, and the fully unprotected 3‑aminoazetidine‑3‑carboxylic acid would lead to uncontrolled polymerization [1]. Starting from Boc‑protected 3‑azetidinone and Boc‑protected 3‑azetidinal intermediates, Han et al. (2014) synthesized 166 novel 3‑aminoazetidine derivatives via parallel synthesis, demonstrating the practical value of the Boc‑protected scaffold as a diversification platform [2].

Solid-phase peptide synthesis Orthogonal protection Boc-SPPS chemistry

Application Scenarios for 3-Amino-1-Boc-3-azetidinecarboxylic Acid


β‑Turn‑Constrained Bioactive Peptide Design

When a peptide drug discovery program requires reliable β‑turn induction at a specific sequence position, 3‑amino‑1‑Boc‑3‑azetidinecarboxylic acid provides a validated conformational constraint. As demonstrated by Žukauskaitė et al. (2014), the N‑substituted 3‑aminoazetidine‑3‑carboxylic acid moiety consistently induces β‑turn conformations, accompanied by a unique 6‑membered pseudo‑cycle H‑bond that further rigidifies the backbone [1]. This contrasts with azetidine‑2‑carboxylic acid, which programs γ‑turns [2]. Procurement of this specific regioisomer is mandatory when the target peptide's bioactive conformation has been mapped to a β‑turn geometry, as the 2‑carboxy analog will produce a structurally incompatible γ‑turn.

Tunable μ/δ Opioid Ligand Design

In endomorphin‑based analgesic development, the choice between 3‑aminoazetidine‑3‑carboxylic acid and azetidine‑2‑carboxylic acid building blocks produces a binary selectivity switch. Torino et al. (2009) showed that the 3‑aza‑3‑carboxy scaffold yields balanced μ/δ affinity (selectivity ratio = 1.2), while the 2‑aza‑2‑carboxy scaffold generates extreme μ‑selectivity (ratio = 1500) [3]. The Boc‑protected 3‑amino variant enables incorporation of this selectivity‑defining scaffold into longer peptide sequences via Boc‑SPPS, making it the appropriate procurement choice for programs targeting balanced opioid receptor engagement or programs systematically exploring the selectivity landscape.

C5/C6γ‑Stabilized Extended Backbone for Foldamers

For foldamer research aimed at accessing the elusive 2.0₅‑helix or extended C5/C6γ backbone conformations, 3‑amino‑1‑Boc‑3‑azetidinecarboxylic acid provides the required azetidine‑based Cα‑tetrasubstituted scaffold. Ben Haj Salah et al. (2023) demonstrated that the closely related 3‑amino‑1‑methylazetidine‑3‑carboxylic acid stabilizes concurrent intra‑residue C5 and sidechain‑backbone C6γ H‑bonds, enabling the extended conformer to compete with classical 3₁₀‑helix formation [4]. The Boc‑protected version of this scaffold serves as the direct synthetic precursor for incorporating this unique H‑bonding motif into longer foldamer sequences. Acyclic Cα‑tetrasubstituted amino acids such as Aib cannot replicate this dual H‑bond stabilization and instead default to 3₁₀‑helical geometries [5].

Parallel Library Synthesis from Boc‑Azetidine Platform

When a medicinal chemistry program requires rapid exploration of 3‑aminoazetidine chemical space, 3‑amino‑1‑Boc‑3‑azetidinecarboxylic acid serves as an enabling diversification scaffold. Han et al. (2014) demonstrated the practical utility of Boc‑protected 3‑aminoazetidine precursors by synthesizing 166 novel derivatives through parallel chemistry starting from Boc‑protected 3‑azetidinone and 3‑azetidinal intermediates [6]. The Boc protecting group on the azetidine ring nitrogen remains stable through multiple synthetic transformations, while the 3‑amino and 3‑carboxylic acid groups provide orthogonal functionalization handles. This scaffold is therefore the appropriate procurement choice for library‑based approaches where unprotected or mono‑protected analogs would necessitate additional protection/deprotection cycles, increasing step count by approximately 2 steps per derivative.

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